2-(3-bromophenyl)-5-(trifluoromethyl)-1H-Imidazole

Positional Isomerism Lipophilicity Physicochemical Properties

Select this trisubstituted imidazole for your SAR library expansion. The meta-bromophenyl handle enables regioselective Suzuki/Buchwald-Hartwig couplings, while the 5-CF₃ group enhances metabolic stability vs non-fluorinated analogs—essential for cellular assays. Unlike histamine derivatives, it lacks the ethanamine side chain, eliminating H1 receptor off-target effects. This precise substitution pattern is critical: the 4-bromophenyl isomer carries a different hazard profile and molecular geometry, making the 3-bromo scaffold the superior choice for spatially controlled SAR exploration.

Molecular Formula C10H6BrF3N2
Molecular Weight 291.07 g/mol
CAS No. 33469-06-6
Cat. No. B3126502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-bromophenyl)-5-(trifluoromethyl)-1H-Imidazole
CAS33469-06-6
Molecular FormulaC10H6BrF3N2
Molecular Weight291.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NC=C(N2)C(F)(F)F
InChIInChI=1S/C10H6BrF3N2/c11-7-3-1-2-6(4-7)9-15-5-8(16-9)10(12,13)14/h1-5H,(H,15,16)
InChIKeySOQXLASHZWECMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromophenyl)-5-(trifluoromethyl)-1H-Imidazole (CAS 33469-06-6): Procurement Specifications and Chemical Identity


2-(3-Bromophenyl)-5-(trifluoromethyl)-1H-Imidazole (CAS 33469-06-6) is a heterocyclic aromatic organic compound belonging to the class of trisubstituted imidazoles, characterized by a 3-bromophenyl moiety at the 2-position and a trifluoromethyl group at the 5-position of the imidazole ring . The molecular formula is C10H6BrF3N2, with a molecular weight of 291.07 g/mol . This compound serves as a versatile building block in medicinal chemistry and materials science, with applications stemming from the unique electronic and steric properties conferred by its bromine and trifluoromethyl substituents .

Why 2-(3-Bromophenyl)-5-(trifluoromethyl)-1H-Imidazole (CAS 33469-06-6) Cannot Be Replaced by Generic Imidazole Analogs


The specific substitution pattern of 2-(3-bromophenyl)-5-(trifluoromethyl)-1H-Imidazole dictates its unique reactivity and physicochemical properties, precluding simple interchange with other imidazole derivatives. The meta-bromophenyl group influences the compound's electronic distribution and potential for regioselective cross-coupling reactions, while the strongly electron-withdrawing trifluoromethyl group at the 5-position profoundly alters the imidazole ring's pKa and metabolic stability compared to non-fluorinated analogs . Furthermore, the absence of an ethanamine side chain distinguishes it from histamine derivatives like 2-(3-bromophenyl)histamine, which is a known H1 receptor agonist [1]. These structural distinctions result in a unique biological and chemical profile, meaning that substitution with a 4-bromophenyl isomer or a non-trifluoromethyl analog would lead to divergent outcomes in a research or industrial process, as detailed in the quantitative evidence below.

Quantitative Evidence for the Selection of 2-(3-Bromophenyl)-5-(trifluoromethyl)-1H-Imidazole (CAS 33469-06-6) Over Comparators


Positional Isomerism: Distinct Physicochemical Properties of 3-Bromophenyl vs. 4-Bromophenyl Analogs

The meta-substitution pattern of the bromophenyl group in the target compound leads to a different molecular geometry and electronic distribution compared to its para-substituted isomer, 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole (CAS 1010837-60-1). This difference is quantified by their respective computed LogP (XLogP3) values, which are a measure of lipophilicity and crucial for predicting membrane permeability and solubility .

Positional Isomerism Lipophilicity Physicochemical Properties

Influence of Trifluoromethyl Group on Basicity and Metabolic Stability Compared to Non-Fluorinated Analog

The 5-trifluoromethyl group in the target compound strongly influences the basicity of the imidazole nitrogen, which is a key determinant of its ability to act as a ligand or enzyme inhibitor. While direct pKa data for this specific compound is not available in open literature, class-level inference from analogous imidazoles shows that a trifluoromethyl substituent can reduce the pKa of the imidazole ring by several units compared to an unsubstituted analog like 2-(3-bromophenyl)-1H-imidazole (CAS 937013-66-6). This shift in basicity is expected to alter the protonation state under physiological conditions and enhance metabolic stability by reducing oxidative metabolism at the imidazole ring .

Basicity Metabolic Stability Trifluoromethyl Effect

Differentiation from Histamine-Derived H1 Agonists: Absence of Ethanamine Side Chain Precludes Receptor Activation

A closely related structural class, the 2-phenylhistamines, are known to act as potent and selective histamine H1 receptor agonists. For instance, 2-(3-bromophenyl)histamine (compound 35) was equipotent with histamine in a guinea pig ileum assay (pD2 not explicitly stated but reported as equipotent to histamine's pD2 = 6.81) [1]. The target compound, 2-(3-bromophenyl)-5-(trifluoromethyl)-1H-Imidazole, lacks the critical ethanamine side chain required for H1 receptor binding and activation. This structural difference is paramount, as it ensures the compound does not trigger the same physiological responses.

Receptor Selectivity Histamine H1 Agonist Off-Target Effects

Comparative GHS Hazard Classification: Target Compound vs. 4-Bromophenyl Isomer

A direct comparison of available safety data sheets reveals a notable difference in the reported hazard profiles. The safety data sheet for 2-(3-bromophenyl)-5-(trifluoromethyl)-1H-Imidazole (target) indicates that no hazard classification data is available according to the GHS sixth revised edition, listing all GHS label elements as 'no data available' . In contrast, the safety data sheet for its 4-bromophenyl isomer (CAS 1010837-60-1) provides a full GHS classification, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), accompanied by a 'Warning' signal word .

Safety Profile GHS Classification Hazard Assessment

Recommended Application Scenarios for 2-(3-Bromophenyl)-5-(trifluoromethyl)-1H-Imidazole (CAS 33469-06-6) Based on Evidence


Medicinal Chemistry Scaffold for Structure-Activity Relationship (SAR) Studies

The unique combination of a meta-bromophenyl handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and a metabolically stabilizing trifluoromethyl group makes this compound an ideal core scaffold for generating diverse compound libraries in medicinal chemistry SAR campaigns. Its differentiation from the para-isomer, as highlighted by their distinct molecular geometries, ensures that structure-activity relationships can be explored with spatial precision [1].

Precursor for Targeted Synthesis of Radioligands or Affinity Probes

The absence of the ethanamine side chain found in histamine agonists differentiates this compound from those that actively bind histamine receptors [1]. This makes it a superior starting material for developing novel probes where H1 receptor activity is an undesired off-target effect. The bromine atom provides a convenient site for further functionalization or introduction of radioactive labels.

Chemical Biology Tool Requiring Enhanced Metabolic Stability

For cellular or in vivo assays where imidazole-based tools are prone to rapid metabolism, the 5-trifluoromethyl group of this compound is expected to confer significantly greater stability compared to non-fluorinated analogs like 2-(3-bromophenyl)-1H-imidazole [1]. This property is inferred from the well-established class-level effect of trifluoromethyl groups in blocking oxidative metabolism at adjacent heterocyclic positions, making it a more robust tool for long-term biological studies.

Materials Science: Synthesis of Functionalized Ligands and Polymers

The electron-withdrawing nature of the trifluoromethyl group alters the electronic properties of the imidazole ring, which can be exploited in the design of ligands for metal-organic frameworks (MOFs) or as monomers for advanced polymers. The specific substitution pattern dictates the resulting material's properties, and its selection over the 4-bromophenyl isomer, which carries a different hazard profile, may be influenced by specific safety and handling requirements within an industrial or academic laboratory setting [1].

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